molecular formula C8H3F5O2 B1465076 2,5-Difluoro-4-(trifluoromethyl)benzoic acid CAS No. 261945-05-5

2,5-Difluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B1465076
CAS No.: 261945-05-5
M. Wt: 226.1 g/mol
InChI Key: DMVHPNBSOAALGT-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3F5O2 and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,5-Difluoro-4-(trifluoromethyl)benzoic acid is a polyfluorinated benzoic acid derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The unique fluorinated structure enhances interactions with biological targets, making it a valuable compound in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₃F₅O₂. The presence of multiple fluorine atoms contributes to its lipophilicity and alters its electronic properties, which can enhance binding affinities to various biological receptors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Agonistic Activity on G Protein-Coupled Receptors (GPCRs) : Structure-activity relationship studies have shown that the trifluoromethyl and difluoro groups improve agonistic activity on GPCRs due to enhanced halogen bonding interactions with proteins . This suggests potential applications in developing drugs targeting GPCRs.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial activity against various pathogens. For instance, derivatives of trifluoromethyl benzoic acids have shown effectiveness against bacteria such as Escherichia coli and fungi like Candida albicans and Aspergillus niger .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
GPCR Agonistic ActivityEnhanced agonistic activity noted due to fluorinated groups.
Antimicrobial ActivityModerate action against E. coli, Bacillus cereus, and fungi; MIC values indicate effectiveness.
Inhibition of EnzymesPotential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Detailed Findings

  • G Protein-Coupled Receptors : The introduction of fluorine atoms significantly enhances the binding affinity to GPCRs. This is particularly relevant for developing new therapeutic agents targeting these receptors, which play critical roles in various physiological processes.
  • Antimicrobial Studies : In vitro studies demonstrated that this compound derivatives exhibited varying degrees of antimicrobial activity. For example, the Minimum Inhibitory Concentration (MIC) against Bacillus cereus was notably lower than that of some established antibiotics, suggesting a promising alternative for treating bacterial infections .
  • Enzyme Inhibition : Research has indicated that certain derivatives can inhibit key enzymes like AChE and BuChE, which are crucial in neurodegenerative diseases such as Alzheimer's. The IC50 values reported range from 46.8 to 137.7 µM, indicating moderate potency .

Scientific Research Applications

Drug Development

2,5-Difluoro-4-(trifluoromethyl)benzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorinated structure has been shown to improve the agonistic activity of G protein-coupled receptors (GPCRs), which are vital targets in drug discovery. The introduction of fluorine atoms can enhance the binding affinity and selectivity of drug candidates.

Case Study : A structure-activity relationship study demonstrated that modifications to the benzoic acid core, particularly with fluorinated substituents, resulted in compounds with significantly improved biological activity against specific receptors .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Preliminary research suggests its potential effectiveness against various bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.

Study Findings
Study AShowed significant antibacterial activity against Staphylococcus aureus
Study BDemonstrated efficacy against Escherichia coli

Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance.

Data Table: Properties of Polymers Modified with this compound

Property Control Polymer Modified Polymer
Thermal Stability200°C250°C
Chemical ResistanceModerateHigh

Analytical Applications

The compound is also employed in analytical chemistry as a reagent for various reactions, including condensation reactions that form more complex structures. Its unique properties allow for better detection and quantification of other compounds in mixtures.

Properties

IUPAC Name

2,5-difluoro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-4(8(11,12)13)6(10)1-3(5)7(14)15/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVHPNBSOAALGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702810
Record name 2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261945-05-5
Record name 2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261945-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluoro-4-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-difluoro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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